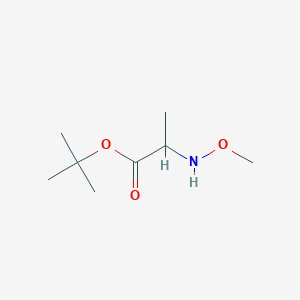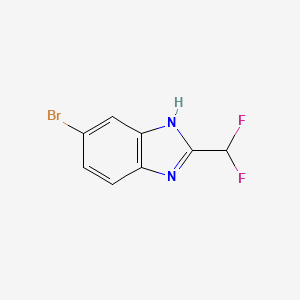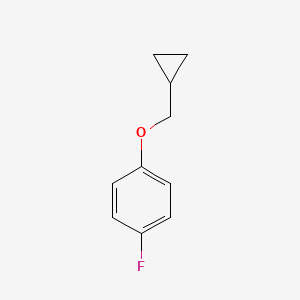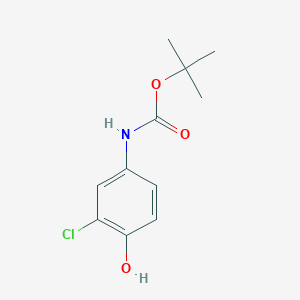![molecular formula C12H15BrN2O B1375289 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone CAS No. 1316221-39-2](/img/structure/B1375289.png)
1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone is a useful research compound. Its molecular formula is C12H15BrN2O and its molecular weight is 283.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen-bonding Patterns in Enaminones
- Research on compounds closely related to 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone reveals significant insights into hydrogen-bonding patterns. These patterns involve bifurcated intra- and intermolecular hydrogen bonding, essential in understanding molecular interactions and stability in crystal structures (Balderson et al., 2007).
Synthesis and Characterization of Analogous Compounds
- A study focused on the synthesis and spectroscopic characterization of a compound structurally similar to this compound. It involved click chemistry and resulted in insights into the pharmacokinetics nature of the compound, which could be crucial for biological applications (Govindhan et al., 2017).
Antibacterial Activity Studies
- Research has been conducted on derivatives of this compound, exploring their antibacterial properties. These studies are crucial in the development of new antimicrobial agents (Merugu et al., 2010).
Synthesis Techniques
- Advanced synthesis techniques have been employed to create variants of this compound, demonstrating their adaptability in various chemical processes and the potential for creating specialized molecules (Vinaya et al., 2009).
Applications in Wound Healing
- A derivative of this compound has been evaluated for its wound-healing potential, indicating its potential therapeutic applications (Vinaya et al., 2009).
Antileukemic Activity
- Novel derivatives of this compound have been synthesized and assessed for their antileukemic activity against human leukemic cell lines. This suggests the compound's potential role in cancer treatment (Vinaya et al., 2012).
Antimicrobial Agent Development
- The compound's derivatives have shown promise as antimicrobial agents, highlighting its potential in addressing bacterial resistance issues (Zaidi et al., 2021).
Propiedades
IUPAC Name |
1-[4-(5-bromopyridin-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9(16)15-6-4-10(5-7-15)12-3-2-11(13)8-14-12/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZHJLJMWWDMNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

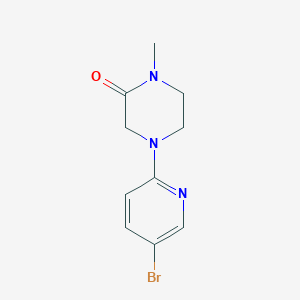
![3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine](/img/structure/B1375208.png)



